Fmoc-(R)-2-(pentenyl)Ala-OH (commonly designated as Fmoc-R5-OH) is a specialized α,α-disubstituted unnatural amino acid engineered for the solid-phase synthesis of all-hydrocarbon stapled peptides [1]. Featuring an (R)-configured α-methyl group and an α-pentenyl side chain, this building block is primarily utilized as a precursor for ruthenium-catalyzed ring-closing metathesis (RCM) to form macrocyclic bridges across peptide secondary structures[1]. In procurement and synthetic planning, Fmoc-R5-OH is the mandatory precursor for establishing i, i+7 cross-links (spanning two helical turns) when paired with an S8-configured amino acid, as well as for i, i+3 linkages [1]. Its precise stereochemistry ensures that the olefin tether is correctly oriented to match the pitch of a right-handed α-helix, a strict geometric requirement for maximizing target affinity, cellular penetrance, and proteolytic stability in therapeutic peptide development [1].
Attempting to substitute Fmoc-R5-OH with its more common (S)-enantiomer (Fmoc-S5-OH) in i, i+7 or i, i+3 stapling positions results in catastrophic synthetic and functional failure [1]. Because the right-handed α-helix dictates specific spatial geometries, an (S)-configured pentenyl chain at the i+7 position points away from the i position, while its α-methyl group clashes with the helix core [1]. This stereochemical mismatch sterically hinders the ruthenium catalyst, drastically reducing RCM yield. Even if macrocyclization is forced, the resulting S8-S5 cross-link distorts the peptide backbone, severely compromising α-helicity, eliminating protease resistance, and ablating binding affinity to intracellular protein-protein interaction (PPI) targets [1]. Procurement must strictly differentiate between R5 and S5 building blocks based on the exact helical span required, as they are completely non-interchangeable [1].
In the synthesis of double-turn stapled peptides, the combination of S8 at position i and R5 at position i+7 ensures optimal alignment of the terminal olefins [1]. Comparative synthetic studies demonstrate that the S8-R5 pairing undergoes rapid and near-quantitative ring-closing metathesis (RCM) using Grubbs' first-generation catalyst [1]. Conversely, substituting R5 with the S5 enantiomer (S8-S5 pairing) leads to severe steric hindrance, resulting in failed cyclization or trace yields under standard conditions[1].
| Evidence Dimension | Macrocyclization (RCM) Yield |
| Target Compound Data | High/quantitative yield (S8-R5 combination) |
| Comparator Or Baseline | Trace or failed yield (S8-S5 combination) |
| Quantified Difference | Near-total loss of cyclization efficiency when substituting (R) for (S) at i+7 |
| Conditions | Solid-phase peptide synthesis (SPPS) followed by on-resin RCM with Grubbs catalyst |
Procuring the exact (R)-enantiomer is non-negotiable for manufacturing i, i+7 stapled peptides, as the wrong stereoisomer prevents the core cross-linking reaction.
The primary function of Fmoc-R5-OH in an i, i+7 staple is to lock the peptide into a rigid α-helical conformation[1]. Circular dichroism (CD) analyses of peptides utilizing the correct S8-R5 staple show a dramatic increase in α-helicity, often rising from ~20% in the unstapled baseline to over 80% in the stapled analog [1]. Incorrect stereochemical pairing fails to stabilize the helix and can actively unfold the peptide due to backbone distortion [1].
| Evidence Dimension | Solution α-Helicity |
| Target Compound Data | >80% helicity (with S8-R5 staple) |
| Comparator Or Baseline | ~20% helicity (unstapled linear peptide) |
| Quantified Difference | ~4-fold increase in helical content |
| Conditions | Circular dichroism spectroscopy in aqueous solution |
High α-helicity is directly correlated with the biological activity and target affinity of peptide therapeutics, justifying the cost of specialized chiral building blocks.
Peptides stapled using the Fmoc-R5-OH building block (in an S8-R5 configuration) exhibit profound resistance to proteolytic degradation [1]. The rigid 11-carbon hydrocarbon brace shields the peptide backbone from protease cleavage sites. In comparative degradation assays, S8-R5 stapled peptides demonstrate half-lives exceeding 24 hours in serum or protease solutions, whereas the unstapled linear analogs are rapidly degraded within minutes[1].
| Evidence Dimension | Proteolytic Half-Life |
| Target Compound Data | >24 hours half-life (S8-R5 stapled) |
| Comparator Or Baseline | <15 minutes half-life (unstapled baseline) |
| Quantified Difference | >90-fold increase in proteolytic half-life |
| Conditions | in vitro serum or standard protease (e.g., trypsin/chymotrypsin) degradation assays |
For in vivo or cell-based assays, extended proteolytic stability is essential, making the R5-dependent staple a critical procurement requirement for translational peptide research.
While S5-S5 is standard for right-handed i, i+4 helices, Fmoc-R5-OH is strictly required for stapling left-handed α-helices composed of D-amino acids[1]. Studies on all-D peptides show that an R5-R5 staple correctly mirrors the right-handed S5-S5 geometry, successfully increasing the solution helicity of D-peptides from ~20% to ~40% and imparting cellular permeability, whereas S5-S5 fails to staple the left-handed backbone [1].
| Evidence Dimension | Left-Handed Helicity Induction |
| Target Compound Data | ~40% helicity (R5-R5 stapled all-D peptide) |
| Comparator Or Baseline | ~20% helicity (unstapled all-D peptide) |
| Quantified Difference | 2-fold increase in left-handed helicity |
| Conditions | BP-REMD simulations and CD spectroscopy of all-D peptide sequences |
Researchers developing protease-impervious all-D therapeutic peptides must procure Fmoc-R5-OH to successfully staple and stabilize left-handed helical targets.
Fmoc-R5-OH is the required building block for spanning two full turns of an α-helix. When paired with Fmoc-S8-OH, it forms an 11-carbon hydrocarbon staple that is critical for developing inhibitors against extended protein-protein interaction (PPI) interfaces, such as those found in β-catenin/Axin or p53/MDM2 complexes [1].
For tighter, shorter helical turns, Fmoc-R5-OH is paired with Fmoc-S5-OH to create an i, i+3 staple. This specific stereochemical pairing is necessary to accommodate the shorter distance and different angular pitch compared to the standard i, i+4 linkage, making it ideal for highly constrained peptide domains[1].
In the pursuit of absolute protease resistance, researchers synthesize peptides using exclusively D-amino acids, which form left-handed helices. Fmoc-R5-OH is used in an R5-R5 configuration to staple these left-handed helices, perfectly mirroring the standard S5-S5 staple used in natural right-handed peptides [1].